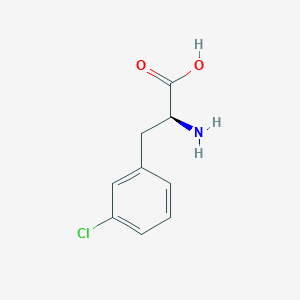
3-chloro-L-phenylalanine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the direct chlorination of L-phenylalanine using chlorine gas under controlled conditions. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or enzymatic synthesis. These methods aim to achieve high yields and purity while minimizing by-products and environmental impact .
化学反応の分析
Types of Reactions: 3-Chloro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to 3-chloro-L-phenylalaninol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3-chloro-L-phenylalaninol.
Substitution: Formation of various substituted phenylalanine derivatives.
科学的研究の応用
3-Chloro-L-phenylalanine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and protein synthesis .
類似化合物との比較
L-phenylalanine: The parent compound without the chlorine substitution.
4-chloro-L-phenylalanine: Another chlorinated derivative with the chlorine atom at the para position.
3-fluoro-L-phenylalanine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: 3-Chloro-L-phenylalanine is unique due to the specific position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This positional substitution can lead to distinct interactions with enzymes and other molecular targets, making it a valuable tool in biochemical research .
生物活性
3-Chloro-L-phenylalanine (3-Cl-Phe) is a derivative of the amino acid phenylalanine, characterized by the presence of a chlorine atom at the meta position of the phenyl ring. This compound has garnered attention in biochemical research due to its diverse biological activities, particularly in relation to its role as a substrate in enzymatic reactions and its potential therapeutic applications.
- Molecular Formula : C₉H₁₀ClNO₂
- Molecular Weight : 199.63 g/mol
- CAS Number : 80126-51-8
- IUPAC Name : (2S)-2-amino-3-(3-chlorophenyl)propanoic acid
This compound exhibits several biological activities through various mechanisms:
- Inhibition of Enzymatic Pathways :
- Antimicrobial Properties :
- Impact on Cellular Processes :
Table 1: Biological Activities of this compound
Case Study: Antimicrobial Efficacy
A study demonstrated that 3-Cl-Phe was effective against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Case Study: Impact on Neurotransmitter Synthesis
In a neurobiological context, 3-Cl-Phe's inhibition of tryptophan hydroxylase was investigated in animal models. The results indicated significant alterations in serotonin levels, which correlated with behavioral changes such as increased anxiety-like behaviors in rodents .
特性
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDJLFDGCUYZMN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375800 | |
| Record name | 3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80126-51-8 | |
| Record name | 3-chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















